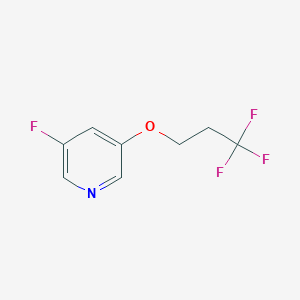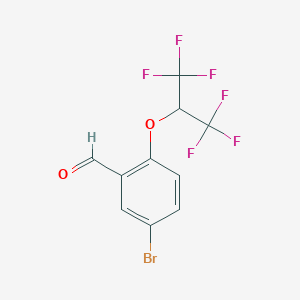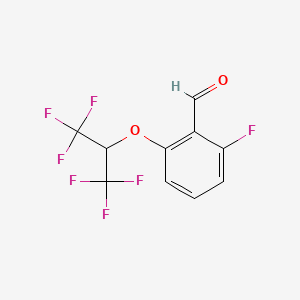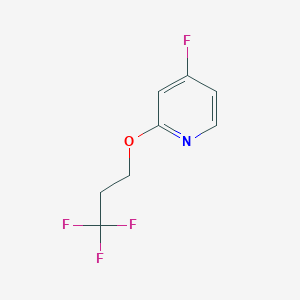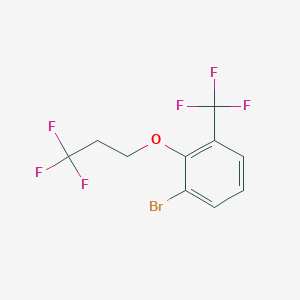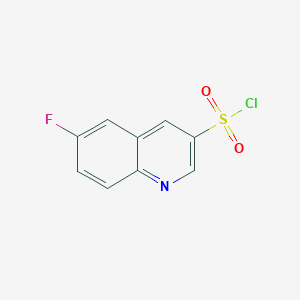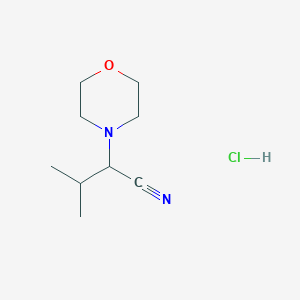
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride
Übersicht
Beschreibung
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is a chemical compound with the CAS Number: 1672675-26-1 . It has a molecular weight of 204.7 g/mol . The IUPAC name for this compound is 3-methyl-2-morpholinobutanenitrile hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is 1S/C9H16N2O.ClH/c1-8(2)9(7-10)11-3-5-12-6-4-11;/h8-9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular formula of 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is C9H17ClN2O. It has a molecular weight of 204.7 g/mol.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
- 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride has been utilized in the synthesis of various chemical compounds. The compound (E)-4-morpholine-2-butenoic acid hydrochloride was synthesized from morpholine, highlighting the utility of morpholine derivatives in chemical synthesis (Qiu Fang-li, 2012). Furthermore, morpholine-containing 2-R-phenyliminothiazole derivatives were explored for their antimicrobial activity, indicating the potential of such derivatives in medicinal chemistry (H. Yeromina et al., 2019).
Biological Evaluation and Medicinal Chemistry
- Morpholine derivatives have been synthesized and tested for their biological activities. For instance, 2-(2-aryl-morpholino-4-yl)ethyl esters of indomethacin exhibited COX-2 inhibition properties, demonstrating the potential of morpholine derivatives in drug design (Lei Shi et al., 2012). Additionally, various morpholine compounds were studied for their antibacterial and antifungal activities, further showcasing their importance in the development of new therapeutic agents (A. U. Isakhanyan et al., 2014).
Antitumor and Antihypoxic Properties
- Certain morpholine derivatives have been investigated for their antitumor and antihypoxic activities. For example, 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides were synthesized and tested for their antitumor activity, highlighting the role of these compounds in cancer research (A. U. Isakhanyan et al., 2016). Additionally, certain N-R-amide hydrochlorides derived from morpholine showed significant antihypoxic effects, indicating their potential as antioxidants (I. Ukrainets et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-2-morpholin-4-ylbutanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-8(2)9(7-10)11-3-5-12-6-4-11;/h8-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFVZCOHJGFBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N1CCOCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1446950.png)
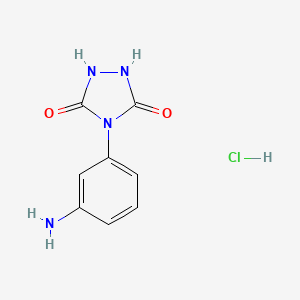
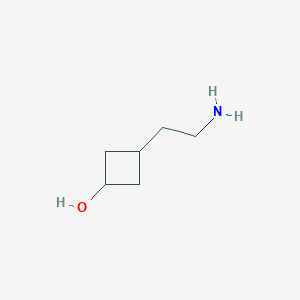
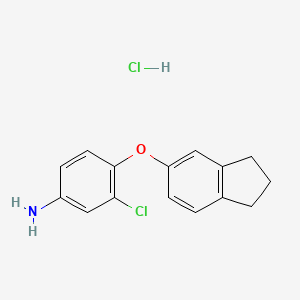
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)
